molecular formula C21H18ClN5O5 B2662457 3-(4-Chlorophenyl)-4-imino-6-(3,4,5-trimethoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 1119391-58-0

3-(4-Chlorophenyl)-4-imino-6-(3,4,5-trimethoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Cat. No.: B2662457
CAS No.: 1119391-58-0
M. Wt: 455.86
InChI Key: WESOQTFYTGXMJP-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)-4-imino-6-(3,4,5-trimethoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione” is a complex organic molecule. It is related to a class of compounds known as 1,2,4-triazole derivatives . These compounds are often studied for their broad range of chemical and biological properties .

Scientific Research Applications

1. Polymer Chemistry

4-Phenyl-l,2,4-triazoline-3,5-dione, a compound with structural similarities to the chemical , has been extensively studied for its reactivity in polymer chemistry. It's highly reactive as a dienophile and enophile in reactions like Diels-Alder and ene reactions. This suggests that 3-(4-Chlorophenyl)-4-imino-6-(3,4,5-trimethoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione could potentially be used in the synthesis of alternating copolymers, contributing to advancements in materials science (Mallakpour & Butler, 1985).

2. Synthesis of Novel Compounds

The compound's structure is conducive to the synthesis of novel derivatives like [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and Pyrano[2,3-d]pyrimidine-6-ones, which have been developed from structurally related precursors. This indicates its potential in the creation of new molecules with varied applications, including antimicrobial activities (El-Agrody et al., 2001).

3. Antimicrobial and Cytotoxic Potential

Similar compounds have been synthesized for their potential in inhibiting the growth of various cell lines, demonstrating antimicrobial and cytotoxic capabilities. This suggests the possible use of this compound in developing new therapeutic agents (Devi et al., 2013).

4. Antitumor Agents

The structure of this compound is closely related to other molecules that have been investigated for their potential as antitumor agents. This implies that it could be explored for similar applications, contributing to cancer research and treatment (Abd El-Moneim et al., 2015).

5. Material Science and Polymerization

This compound's related structures have been used in the synthesis of novel optically active and flame-retardant heterocyclic polyimides, indicating its potential in material science, particularly in the development of new polymers with specific optical and thermal properties (Mallakpour et al., 2000).

Properties

IUPAC Name

4-amino-3-(4-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O5/c1-30-13-8-10(9-14(31-2)17(13)32-3)19-24-15-16(20(28)26-19)25-21(29)27(18(15)23)12-6-4-11(22)5-7-12/h4-9H,23H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZMMNKGWODADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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